molecular formula C16H20N2O2 B2742758 N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide CAS No. 1226445-61-9

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide

Cat. No.: B2742758
CAS No.: 1226445-61-9
M. Wt: 272.348
InChI Key: ZQFHYDXPJHQZIA-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” is a complex organic compound that contains a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, pyrrole compounds are often synthesized from 4-amino-substituted benzenesulfonamides . The exact method would depend on the specific substitutions and functional groups present in the desired compound .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the structures of its component parts, including a pyrrole ring, a propyl (three-carbon) chain, and a phenoxypropanamide group .


Chemical Reactions Analysis

Pyrrole compounds can participate in a variety of chemical reactions, particularly electrophilic substitution reactions . The exact reactions that “this compound” could undergo would depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, similar compounds with a pyrrole ring have a molecular weight around 125.17 .

Scientific Research Applications

Discovery and Drug Design

Compounds with similar structures have been identified as potent and selective inhibitors for various kinases, highlighting their relevance in drug discovery and development. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown to be effective Met kinase inhibitors, with one analog demonstrating complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Material Science

In the field of material science, the synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid [bmim]BF4 showcases a novel and green synthesis method offering operational simplicity, higher yields, and environmental friendliness (Li et al., 2013). This approach underlines the potential of utilizing related compounds in synthesizing new materials under eco-friendly conditions.

Enhancing Cellular Uptake and Biological Activity

Modifying compounds structurally related to "N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide" has led to significant improvements in cellular uptake and biological activity. Introduction of simple aryl groups at specific positions has potentiated the biological effects of certain compounds, suggesting avenues for enhancing the delivery and efficacy of therapeutic agents (Meier et al., 2012).

Chemical Synthesis and Reactivity

Research on the chemoselective reactions of compounds containing nucleophilic centres, such as (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, has yielded valuable insights into synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines. This work illustrates the compound's utility in facilitating selective chemical transformations, which are critical in developing new pharmaceuticals and materials (Hajji et al., 2002).

Mechanism of Action

The mechanism of action of “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” is not known, as specific studies on this compound have not been found .

Future Directions

The future directions for research on “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of many pyrrole compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

2-phenoxy-N-(3-pyrrol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-14(20-15-8-3-2-4-9-15)16(19)17-10-7-13-18-11-5-6-12-18/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHYDXPJHQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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